molecular formula C28H25FN6O2S B2914386 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 901736-69-4

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2914386
CAS No.: 901736-69-4
M. Wt: 528.61
InChI Key: SKFAVQRFYSKWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole (hereafter referred to as Compound A) is a triazoloquinazoline derivative featuring a benzodiazole moiety, methoxy substituents at positions 8 and 9, and a 4-fluorophenylmethylsulfanyl group at position 3. This analysis compares Compound A with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activity.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFAVQRFYSKWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves several steps:

    Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Benzodiazole Moiety: This step may involve coupling reactions using catalysts such as palladium.

    Final Assembly: The final compound is obtained by linking the intermediate products through appropriate chemical reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and fluorophenyl sites.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate biological pathways and molecular interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs.

    Chemical Biology: The compound is used in chemical biology to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Compound A shares its triazolo[1,5-c]quinazoline core with several analogs, differing primarily in substituents:

Compound Substituents at Position 5 Additional Features Reference
Compound A 4-Fluorophenylmethylsulfanyl 8,9-dimethoxy; benzodiazole ethyl group Synthesized
ZINC1396382 4-tert-Butylbenzylsulfanyl 8,9-dimethoxy; 2-methyl
CymitQuimica Ref:3D-KJB 3-Methoxybenzylsulfanyl 8,9-dimethoxy; 2-methyl

Key Observations :

  • Methoxy groups at positions 8 and 9 are conserved across analogs, suggesting their role in stabilizing the quinazoline ring or modulating solubility.

Benzimidazole/Triazole Hybrids

and highlight benzimidazole-triazole hybrids with antimicrobial and antioxidant properties:

Compound () Structure Activity (MIC Range)
9a Phenoxymethyl-triazole-thiazole Not reported
9b 4-Fluorophenyl-thiazole Moderate antimicrobial activity
9c 4-Bromophenyl-thiazole High antimicrobial activity

Compound A’s benzodiazole moiety mirrors the benzimidazole scaffold in these hybrids. The 4-fluorophenyl group in 9b (MIC = 0.3125 mg·mL⁻¹ against S.

Pharmacological Activity Comparisons

Antimicrobial Activity

  • Benzimidazole Derivatives (): 5b (gallate-substituted): MIC = 0.156 mg·mL⁻¹ against S. aureus. 1b (phenolic): MIC < 0.3125 mg·mL⁻¹ against S. aureus and C. albicans.
  • Triazole-Thiazole Hybrids () :
    • 9c (4-bromophenyl): Most potent, likely due to halogenated aryl enhancing membrane penetration.

Implications for Compound A :
The 4-fluorophenylsulfanyl group may confer similar or superior antimicrobial activity compared to 9b or 1b , though empirical data is needed.

Anticancer Activity

  • Iron-Benzodiazole Complex () :

Analytical Characterization

  • ATR-FTIR/NMR : Used to confirm C–N stretching (1368 cm⁻¹) and aromatic protons (δ 7.1–8.1 ppm) in benzimidazoles ().
  • LC-QTOF-MS/GC-MS : Critical for elucidating triazoloquinazoline structures ().

Molecular Docking Insights

  • AutoDock Studies () :
    • Benzimidazole derivatives (e.g., 5b ) bind S. aureus thymidylate kinase (TMK) via hydrogen bonds and hydrophobic interactions.
    • The 4-fluorophenylsulfanyl group in Compound A may enhance binding affinity to similar targets due to fluorine’s electronegativity and sulfanyl’s flexibility.

Biological Activity

The compound 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, cytotoxicity profiles, and therapeutic implications.

Structural Overview

The compound belongs to a class of derivatives that combine features from quinazolines and triazoles. Its structural complexity arises from the incorporation of various functional groups, such as the fluorophenyl , methoxy , and sulfanyl moieties, which are known to influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • DNA Intercalation : The structural components allow for intercalation between DNA bases, potentially disrupting replication processes.
  • Enzyme Inhibition : It may inhibit topoisomerase II (Topo II), an enzyme critical for DNA topology during replication and transcription. Such inhibition can lead to increased cytotoxicity in rapidly dividing cells.

Cytotoxicity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds that highlight the potency of similar structures:

CompoundCell LineIC50 (µM)Reference
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG28.50
Compound 18HCT-1169.43

The data indicates that modifications in the molecular structure significantly affect cytotoxic activity. For instance, the introduction of a trifluoromethyl group has been shown to enhance binding affinity and increase lipophilicity, facilitating better cellular uptake.

Anti-inflammatory Activity

Research into quinazoline derivatives has revealed anti-inflammatory properties. For example, compounds similar to our target have shown effectiveness in reducing carrageenan-induced paw edema in animal models. The most active derivative exhibited an anti-inflammatory activity (AA) of 53.41%, indicating a significant potential for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound's derivatives:

  • Anticancer Studies : A study involving a series of quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through DNA damage pathways. The mechanism was linked to enhanced ROS production and subsequent activation of apoptotic markers.
  • Antiepileptic Activity : Some derivatives have shown promise in treating epilepsy with an effective dose (ED50) noted at 27.4 mg/kg in preclinical models . This suggests a potential dual action as both anticancer and antiepileptic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.